Glycyrin
Overview
Description
Glycyrin is a naturally occurring coumarin compound isolated from licorice (Glycyrrhiza uralensis Fisch). It is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Glycyrin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various bioactive compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound has been studied for its anti-inflammatory properties.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Target of Action
Glycyrin, also known as Glycerin or Glycerol, is a trihydroxy sugar alcohol that is an intermediate in carbohydrate and lipid metabolism . It is a PPAR-γ ligand of licorice . PPAR-γ (Peroxisome proliferator-activated receptor gamma) is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
When administered rectally, this compound exerts a hygroscopic and/or local irritant action, drawing water from the tissues into the feces and reflexively stimulating evacuation . It decreases intraocular pressure by creating an osmotic gradient between the blood and intraocular fluid, causing fluid to move out of the eye .
Biochemical Pathways
This compound is involved in various biochemical pathways. It is a substrate for the synthesis of triacylglycerols and phospholipids in the liver and adipose tissue . It is also converted to glycerol 3-phosphate by the enzyme glycerol kinase, and the resulting glycerol 3-phosphate is oxidized to dihydroxyacetone phosphate by the enzyme glycerol-3-phosphate dehydrogenase .
Pharmacokinetics
This compound is poorly absorbed when administered rectally . The onset of action for constipation relief is typically within 15 to 30 minutes .
Action Environment
This compound is hygroscopic in nature, meaning it absorbs water from the air . This property can influence its action, efficacy, and stability. For instance, in dry environments, it may absorb moisture, potentially affecting its hygroscopic action. Conversely, in humid environments, it may become more effective due to the increased availability of water molecules .
Safety and Hazards
Future Directions
The global market for Glycerin is projected to reach a revised size of US$3.4 Billion by 2026, growing at a CAGR of 6.1% . The increasing production of biodiesel has resulted in an abundant supply of crude glycerin that can be used directly into animal feeds, as dust suppressant, freeze protection for coal, and grain storage . The oversupply and resulting decline in prices have allowed the use of glycerin for energy generation .
Biochemical Analysis
Biochemical Properties
Glycyrin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted to glycerol 3-phosphate by the enzyme glycerol kinase . The resulting glycerol 3-phosphate is then oxidized to dihydroxyacetone phosphate by the enzyme glycerol-3-phosphate dehydrogenase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in some organisms, the this compound component can enter the glycolysis pathway directly and provide energy for cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it is involved in the formation of glycerol-3-phosphate, a critical intermediate in lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the nitrate to nitrite reduction rate using this compound as the electron donor is much faster than the rate at which nitrite is converted to nitrogen gas .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been observed that this compound can decrease the blood glucose levels of genetically diabetic mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it is involved in the glycolysis pathway and lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation. For instance, the aquaglyceroporin GlpF selectively conducts small molecules, such as this compound, across the cell membrane under a concentration gradient of the substrate .
Subcellular Localization
This compound is localized in various subcellular compartments. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, ZmGPDH1 and ZmGPDH3 were located to the cytosol and mainly recruited to the surface of endoplasmic reticulum (ER), whereas ZmGPDH4 and ZmGPDH5 were located in the chloroplast .
Preparation Methods
Glycyrin can be synthesized through a series of chemical reactions starting from commercially available 2,4,6-trihydroxybenzaldehyde. The total synthesis involves 5–7 linear steps, with yields ranging from 12.3% to 21.2% . The synthetic route typically includes the formation of intermediate compounds through reactions such as hydroxylation, methylation, and cyclization under specific reaction conditions.
Chemical Reactions Analysis
Glycyrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Comparison with Similar Compounds
Glycyrin is often compared with other naturally occurring coumarins, such as glycycoumarin and 3-O-methylglycyrol. While all three compounds exhibit anti-inflammatory properties, this compound is the most potent among them . The unique structural features of this compound, such as its specific hydroxylation pattern, contribute to its enhanced bioactivity. Similar compounds include:
Glycycoumarin: Another coumarin isolated from licorice with anti-inflammatory and antioxidant properties.
3-O-Methylglycyrol: A methylated derivative of glycyrol with similar pharmacological activities.
This compound’s distinct chemical structure and potent bioactivity make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5,7-dimethoxy-6-(3-methylbut-2-enyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-12(2)5-7-15-19(26-3)11-20-17(21(15)27-4)10-16(22(25)28-20)14-8-6-13(23)9-18(14)24/h5-6,8-11,23-24H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWGXZYUURXJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1OC)C=C(C(=O)O2)C3=C(C=C(C=C3)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216255 | |
Record name | 3-(2,4-Dihydroxy-phenyl)-5,7-dimethoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycyrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033712 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66056-18-6 | |
Record name | Glycyrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66056-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,4-Dihydroxy-phenyl)-5,7-dimethoxy-6-(3-methyl-but-2-enyl)-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCYRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994BQ9M3AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glycyrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033712 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209 - 211 °C | |
Record name | Glycyrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033712 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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